N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-(2-Methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazol-imine derivative characterized by a 1,3-thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3, a 3-(pyrrolidin-1-ylsulfonyl)phenyl group at position 4, and an aniline moiety at the imine nitrogen.
Properties
Molecular Formula |
C22H25N3O3S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H25N3O3S2/c1-28-15-14-25-21(17-29-22(25)23-19-9-3-2-4-10-19)18-8-7-11-20(16-18)30(26,27)24-12-5-6-13-24/h2-4,7-11,16-17H,5-6,12-15H2,1H3 |
InChI Key |
FBOASDYNLUXWQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidin-1-ylsulfonyl Phenyl Precursor
The 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety is synthesized via sulfonylation of 3-bromophenyl thiol with pyrrolidine under basic conditions.
Reaction Conditions :
-
Substrate : 3-Bromothiophenol (1.0 eq)
-
Sulfonating Agent : Pyrrolidine-SO₂Cl (1.2 eq)
-
Base : Triethylamine (2.5 eq)
-
Solvent : Dichloromethane, 0°C → rt, 12 h
Characterization :
-
¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.1 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.52 (d, J = 7.7 Hz, 1H), 3.25–3.18 (m, 4H, pyrrolidine CH₂), 1.90–1.83 (m, 4H, pyrrolidine CH₂).
Imine Formation with Aniline
Condensation under Kinetic Control
The Z-configured imine is favored using anhydrous conditions and Lewis acid catalysis:
Reaction Setup :
-
Substrate : Intermediate A (1.0 eq)
-
Electrophile : Aniline (1.5 eq)
-
Catalyst : ZnCl₂ (0.2 eq)
-
Solvent : Toluene, reflux, 8 h
Stereochemical Rationale :
-
ZnCl₂ coordinates to the thiazole nitrogen, directing aniline attack to the less hindered face, favoring the Z-isomer.
Characterization :
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imine CH), 7.89–7.45 (m, 9H, aromatic), 4.32 (t, J = 6.3 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃), 3.25–3.18 (m, 4H, pyrrolidine CH₂), 1.90–1.83 (m, 4H, pyrrolidine CH₂).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₆N₃O₃S₂ [M+H]⁺: 486.1321; found: 486.1318.
Alternative Pathways and Optimization
Microwave-Assisted Cyclization
Reducing reaction time via microwave irradiation:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H30N4O2S
- Molecular Weight : 438.58 g/mol
The compound features a thiazole ring, a sulfonamide moiety, and a pyrrolidine group, contributing to its biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with poly(ADP-ribose) polymerase (PARP) pathways. Inhibition of PARP is crucial in cancer therapy, especially for BRCA-mutated cancers .
- Receptor Binding : The compound has shown potential as a ligand for various receptors, including cannabinoid receptors, which are implicated in pain modulation and anti-inflammatory responses .
Biological Activity Data
Research indicates that this compound exhibits several biological activities:
Case Study 1: Anti-Cancer Activity
A study focused on the antiproliferative effects of this compound against BRCA-deficient cancer cells. The compound demonstrated significant inhibition of cell growth in vitro, with an EC50 value indicating effective concentrations for therapeutic use. The study concluded that the compound could serve as a promising candidate for targeted cancer therapies.
Case Study 2: Neuropharmacological Effects
Another investigation examined the compound's effects on neuropharmacological targets. Preliminary results indicated that it may modulate neurotransmitter systems involved in anxiety and depression. This suggests potential applications in treating neuropsychiatric disorders.
Comparison with Similar Compounds
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine ()
- Key Difference : The pyrrolidine (5-membered ring) in the target compound is replaced with a 7-membered azepane ring.
- Impact : Azepane’s larger ring size increases conformational flexibility and may alter steric interactions with biological targets. The sulfonyl group’s electron-withdrawing effect remains, but azepane’s reduced ring strain could improve metabolic stability .
(2Z)-4-(4-Methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine hydrobromide ()
- Key Differences :
- Lacks the sulfonyl-pyrrolidine group; instead, a 4-methoxyphenyl group occupies position 3.
- Includes a hydrobromide salt, enhancing aqueous solubility.
- The hydrobromide salt improves bioavailability compared to the free base form of the target compound .
Substituent Variations in Related Scaffolds
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline ()
- Key Differences :
- Replaces the thiazol-imine core with a simpler thiazole.
- Substitutes the methoxyethyl and sulfonyl-pyrrolidine groups with a pyrazole-methyl group.
N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline ()
- Key Differences :
- Replaces the thiazole with a triazole ring.
- Introduces a nitrovinyl group and trifluoromethyl substituent.
- Impact : The electron-deficient triazole and nitro groups may enhance reactivity but increase toxicity risks. The trifluoromethyl group improves lipophilicity, aiding blood-brain barrier penetration .
Data Table: Comparative Analysis of Structural and Hypothesized Properties
Research Implications and Gaps
- Sulfonyl Group Role : The pyrrolidin-1-ylsulfonyl group in the target compound likely enhances binding to sulfonyl-sensitive targets (e.g., kinases or GPCRs), whereas azepane analogs () may prioritize off-target interactions .
- Toxicity Concerns : Nitro and trifluoromethyl groups () highlight trade-offs between potency and safety, suggesting the target compound’s simpler substituents may offer a safer profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
